3-Methoxy-9H-fluoren-9-one
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Overview
Description
3-Methoxy-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O2 It is a derivative of fluorenone, characterized by the presence of a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methoxylation of fluorenone derivatives. For instance, 3,6-bisethynyl-9H-fluoren-9-one derivatives can be synthesized using palladium-catalyzed coupling reactions with terminal alkynes . Another method involves the oxidation of fluorene in the presence of an oxygen-containing gas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. Fluorene is oxidized using industrial oxidizing agents to produce fluorenone, which is then methoxylated to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Methoxylation and halogenation reactions.
Common Reagents and Conditions:
Oxidation: Oxygen-containing gases, industrial oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Methanol and halogenating agents.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Methoxyfluorenone and halofluorenone derivatives.
Scientific Research Applications
3-Methoxy-9H-fluoren-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. It is known to undergo oxidation and reduction reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Fluorenone: A parent compound with similar structural features but lacks the methoxy group.
Fluorenol: A reduced form of fluorenone with a hydroxyl group instead of a methoxy group.
Azafluorenones: Compounds with nitrogen atoms incorporated into the fluorenone structure, exhibiting different biological activities.
Uniqueness: 3-Methoxy-9H-fluoren-9-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methoxyfluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-16-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPYRAZUUIPJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545143 |
Source
|
Record name | 3-Methoxy-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15144-82-8 |
Source
|
Record name | 3-Methoxy-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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